

An In-depth Guide to the Infrared Spectrum of 2-Amino-5-bromophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromophenol

Cat. No.: B182750

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of **2-Amino-5-bromophenol**. The interpretation of the spectrum is crucial for the structural elucidation and quality control of this compound, which serves as a key intermediate in various synthetic applications, including pharmaceuticals. This document outlines the characteristic vibrational frequencies of its functional groups, presents experimental data, details relevant experimental protocols, and provides a logical workflow for spectral interpretation.

Molecular Structure and Key Functional Groups

2-Amino-5-bromophenol is a substituted aromatic compound containing three key functional groups that give rise to characteristic absorption bands in the IR spectrum:

- Phenolic Hydroxyl (-OH) group: Attached directly to the aromatic ring.
- Primary Aromatic Amine (-NH₂) group: An amino group attached to the aromatic ring.
- Substituted Benzene Ring: An aromatic ring with C-H bonds and a specific substitution pattern.
- Carbon-Bromine (C-Br) bond: A halogen substituent on the ring.

The presence and electronic environment of these groups dictate the features of the molecule's IR spectrum.

Theoretical and Experimental Infrared Absorption Data

The interpretation of an IR spectrum involves correlating observed absorption bands with the vibrational modes of specific functional groups. The expected ranges for these groups are well-established, and for **2-Amino-5-bromophenol**, they are summarized below.

Table 1: General Characteristic IR Absorption Frequencies

Functional Group	Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity
Phenolic -OH	O-H Stretch (H-bonded)	3200 - 3550	Strong, Broad
Primary Amine -NH ₂	N-H Asymmetric Stretch	3400 - 3500	Medium
Primary Amine -NH ₂	N-H Symmetric Stretch	3300 - 3400	Medium
Aromatic C-H	C-H Stretch	3000 - 3100	Medium to Weak
Primary Amine -NH ₂	N-H Bend (Scissoring)	1580 - 1650	Medium to Strong
Aromatic Ring	C=C Ring Stretch	1400 - 1600	Medium, Multiple Bands
Phenol C-O	C-O Stretch	1200 - 1260	Strong
Aromatic Amine C-N	C-N Stretch	1250 - 1335	Strong
Aromatic C-H	C-H Out-of-Plane Bend	675 - 900	Strong
Aryl Halide C-Br	C-Br Stretch	515 - 690	Medium to Strong

An experimental IR spectrum of **2-Amino-5-bromophenol**, obtained using a KBr pellet, reveals several distinct peaks that align with these theoretical ranges.[\[1\]](#)[\[2\]](#)

Table 2: Experimental IR Peak Assignments for **2-Amino-5-bromophenol**

Experimental Peak (cm ⁻¹)	Assignment	Functional Group Origin
3496 (wide)	O-H Stretch	Phenolic Hydroxyl
3377	N-H Asymmetric Stretch	Primary Amine
3298	N-H Symmetric Stretch	Primary Amine
1598	N-H Bend / C=C Ring Stretch	Primary Amine / Aromatic Ring
1502	C=C Ring Stretch	Aromatic Ring
1431	C=C Ring Stretch	Aromatic Ring
1269	C-N Stretch	Aromatic Amine
1210	C-O Stretch	Phenolic Hydroxyl
916	C-H Out-of-Plane Bend	Aromatic Ring
877	C-H Out-of-Plane Bend	Aromatic Ring

Spectral Interpretation:

- 3500-3200 cm⁻¹ Region: The spectrum shows three distinct peaks in this high-frequency region.[1][2] The broad absorption at 3496 cm⁻¹ is characteristic of the O-H stretching vibration of the phenol, broadened by hydrogen bonding.[3][4] The two sharper peaks at 3377 cm⁻¹ and 3298 cm⁻¹ are classic indicators of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretches, respectively.[5][6][7]
- 1650-1400 cm⁻¹ Region: The peak at 1598 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration of the primary amine, which often overlaps with aromatic C=C ring stretching vibrations.[5] The absorptions at 1502 cm⁻¹ and 1431 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic ring.[3][8]
- Fingerprint Region (< 1400 cm⁻¹): This region contains several important peaks. The strong band at 1269 cm⁻¹ is assigned to the C-N stretching of the aromatic amine.[5][9] The absorption at 1210 cm⁻¹ is characteristic of the C-O stretching vibration in a phenol.[4][10] The peaks at 916 and 877 cm⁻¹ are due to out-of-plane C-H bending, which is dependent on

the ring's substitution pattern.[8] The C-Br stretch is expected at a much lower wavenumber (typically below 700 cm^{-1}) and may not be easily identified or may fall outside the range of some spectrometers.[11][12]

Experimental Protocols

The quality of an IR spectrum is highly dependent on the sample preparation technique. For solid samples like **2-Amino-5-bromophenol**, several methods are common. The experimental data cited was obtained using the KBr pellet technique.[1]

Potassium Bromide (KBr) Pellet Method:

This is one of the most common methods for preparing solid samples for transmission IR spectroscopy.[13]

- Sample Grinding: Approximately 1-2 mg of the solid sample (**2-Amino-5-bromophenol**) is placed in an agate mortar. About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added.
- Mixing: The sample and KBr are intimately ground together with a pestle until the mixture is a fine, homogeneous powder. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.[14]
- Pellet Pressing: The powder mixture is transferred into a pellet press die. The die is placed under high pressure (typically 7-10 tons) for several minutes using a hydraulic press. This sinters the KBr and sample mixture into a thin, transparent, or translucent pellet.
- Analysis: The resulting pellet is removed from the die and placed in a sample holder within the IR spectrometer's beam path for analysis. KBr is used because it is transparent to infrared radiation over a wide range (down to 400 cm^{-1}).[11]

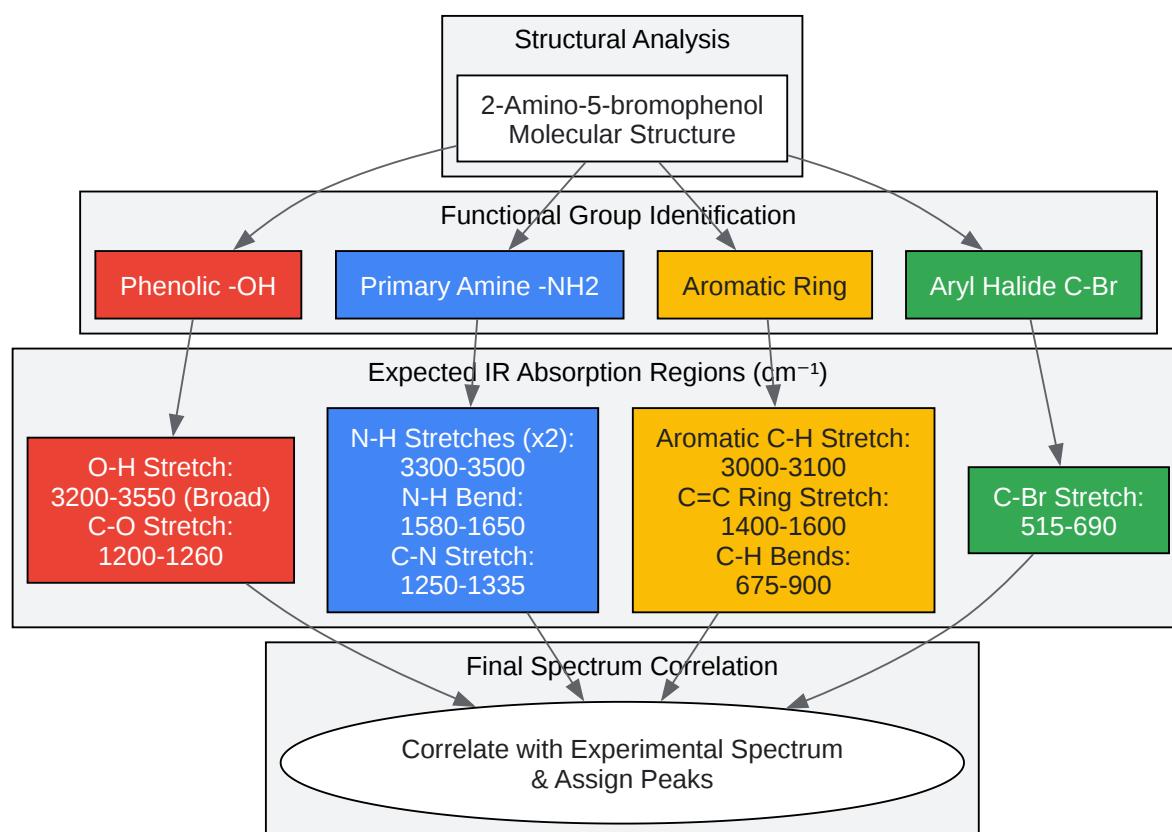
Other Common Methods for Solid Samples:

- Nujol Mull: The solid is ground with a few drops of a mulling agent, typically mineral oil (Nujol), to form a paste.[14] This paste is then spread between two IR-transparent salt plates (e.g., NaCl or KBr). The Nujol itself has absorption bands (primarily C-H stretches and bends) that will be present in the spectrum.

- Thin Solid Film: The compound is dissolved in a volatile solvent.[15] A drop of the solution is placed on an IR-transparent salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate for analysis.[15]

Logical Workflow for Spectral Interpretation

The process of interpreting the IR spectrum of a molecule like **2-Amino-5-bromophenol** follows a systematic workflow. This can be visualized to clarify the relationships between the molecular structure, its constituent parts, and the resulting spectral data.



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Caption: Workflow for IR spectrum analysis of **2-Amino-5-bromophenol**.

Conclusion

The infrared spectrum of **2-Amino-5-bromophenol** provides a definitive fingerprint for its structural confirmation. The presence of a broad O-H stretch, two distinct N-H stretching bands, and characteristic absorptions for the aromatic ring, C-O, and C-N bonds collectively validate the molecule's identity. A systematic approach, combining knowledge of characteristic group frequencies with careful analysis of an experimental spectrum, is essential for accurate interpretation. The protocols and data presented herein serve as a robust guide for researchers and scientists in the fields of chemical synthesis and drug development.

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- To cite this document: BenchChem. [An In-depth Guide to the Infrared Spectrum of 2-Amino-5-bromophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182750#interpreting-the-ir-spectrum-of-2-amino-5-bromophenol>

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